molecular formula C18H17N3O2 B6346862 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 1226780-81-9

4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6346862
CAS RN: 1226780-81-9
M. Wt: 307.3 g/mol
InChI Key: MRZNAFLCQRLDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as 4-MMPP, is an organic compound containing both pyrimidine and amine groups. It is a colorless solid with a molecular weight of 230.27 g/mol and a melting point of 135-137°C. 4-MMPP has a wide range of applications in scientific research, including synthesis, drug development, and biochemistry.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that the compound interacts with enzymes and receptors in the body to produce a range of effects. For example, 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to bind to the serotonin receptor 5-HT1A, which is involved in mood regulation.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation and pain. Additionally, 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to bind to the serotonin receptor 5-HT1A, which is involved in mood regulation. Furthermore, 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to have antioxidant and anti-apoptotic effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is commercially available. Additionally, 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is relatively stable and has a low toxicity. However, there are some limitations to the use of 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in some experiments. Additionally, 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not very soluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for the use of 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in scientific research. For example, it could be used to investigate the mechanism of action of other drugs, and to study the biochemical and physiological effects of drugs on cells and tissues. Additionally, 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine could be used in the synthesis of new drugs, and to investigate its potential as an antioxidant and anti-apoptotic agent. Finally, 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine could be used to study the effects of environmental pollutants on cells and tissues.

Synthesis Methods

4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized from 4-methoxybenzaldehyde and 2-amino-5-chloropyrimidine in a three-step reaction. In the first step, 4-methoxybenzaldehyde is reacted with 2-amino-5-chloropyrimidine in aqueous acetic acid to form 4-methoxy-6-amino-2-chloropyrimidine. In the second step, the resulting product is reacted with sodium hydroxide in aqueous ethanol to form 4-methoxy-6-amino-2-pyrimidinamine. Finally, the product is reacted with 3-methoxybenzaldehyde in aqueous acetic acid to form 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine.

Scientific Research Applications

4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a useful compound for scientific research due to its unique structure and properties. It has been used in the synthesis of various pharmaceuticals, including antifungal agents and anticancer drugs. Additionally, 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of drugs on cells and tissues.

properties

IUPAC Name

4-(3-methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-22-14-8-6-12(7-9-14)16-11-17(21-18(19)20-16)13-4-3-5-15(10-13)23-2/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZNAFLCQRLDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

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